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Abstract
Algestone acetophenide, also known as dihydroxyprogesterone acetophenide (DHPA), is a

potent, long-acting synthetic progestin. As an agonist of the progesterone receptor (PR), it

mimics the effects of endogenous progesterone. This technical guide provides an in-depth

overview of its core properties, including its mechanism of action, pharmacokinetics, and

pharmacodynamics. Detailed experimental protocols for the characterization of such a

compound are provided, alongside visualizations of key signaling pathways and experimental

workflows to support further research and development.

Introduction
Algestone acetophenide is a synthetic pregnane steroid derived from 17α-

hydroxyprogesterone.[1] It is a selective progestogen, meaning it specifically targets and

activates progesterone receptors.[1] This selectivity minimizes off-target effects, making it a

compound of interest for applications such as long-acting injectable contraception, where it is

often used in combination with an estrogen.[1][2][3] Its chemical structure, featuring a cyclic

acetal with acetophenone at the 16α and 17α positions, contributes to its enhanced potency

and metabolic stability compared to native progesterone.
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The fundamental chemical and physical characteristics of Algestone acetophenide are

summarized below.

Property Value Reference

IUPAC Name

(1R,2S,4R,6R,8S,9S,12S,13R)

-8-acetyl-6,9,13-trimethyl-6-

phenyl-5,7-

dioxapentacyclo[10.8.0.0²,⁹.0⁴,

⁸.0¹³,¹⁸]icos-17-en-16-one

Synonyms

Dihydroxyprogesterone

acetophenide (DHPA),

Alphasone acetophenide,

Deladroxone

CAS Number 24356-94-3

Molecular Formula C₂₉H₃₆O₄

Molecular Weight 448.60 g/mol

Melting Point 150-151 °C

Appearance White to Off-White Solid

Pharmacology
Mechanism of Action
As a progesterone receptor agonist, Algestone acetophenide's mechanism of action follows

the canonical pathway of steroid hormones.

Cellular Entry and Receptor Binding: Being lipophilic, Algestone acetophenide passively

diffuses across the cell membrane into the cytoplasm. Inside the cell, it binds to the ligand-

binding domain (LBD) of the progesterone receptor, which exists in an inactive complex with

heat shock proteins (HSPs).

Conformational Change and Dimerization: Ligand binding induces a conformational change

in the receptor, causing the dissociation of HSPs. This exposes a nuclear localization signal,
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and the activated receptors then form homodimers.

Nuclear Translocation and DNA Binding: The receptor-ligand dimer translocates into the

nucleus. In the nucleus, the dimer's DNA-binding domain (DBD) binds to specific DNA

sequences known as Progesterone Response Elements (PREs) in the promoter regions of

target genes.

Gene Transcription: Once bound to DNA, the receptor complex recruits co-activators and

other components of the transcriptional machinery to modulate the transcription of target

genes, leading to the synthesis of messenger RNA (mRNA) and subsequent protein

production, which elicits the physiological response.

Pharmacodynamics
Algestone acetophenide is characterized as a pure and potent progestogen. Its progestogenic

potency is estimated to be 2 to 5 times that of progesterone in animal models. An effective

ovulation-inhibiting dose in humans is 100 mg when administered alone. Importantly, it exhibits

no significant androgenic, antiandrogenic, estrogenic, glucocorticoid, or mineralocorticoid

activities, highlighting its high selectivity for the progesterone receptor.

Pharmacokinetics
The pharmacokinetic profile of Algestone acetophenide is defined by its long duration of

action, which is advantageous for its use as a monthly injectable contraceptive.

Parameter Value Reference

Route of Administration Intramuscular Injection

Elimination Half-Life
~24 days (for the compound

and its metabolites)

Duration of Action
Detectable in circulation for up

to 60 days post-injection

Excretion
Preferentially in feces via the

biliary route
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Progesterone Receptor Signaling Pathway
The activation of the progesterone receptor by an agonist like Algestone acetophenide

initiates a cascade of molecular events that ultimately alter gene expression. This process

involves both genomic and non-genomic (rapid) signaling pathways. The classical genomic

pathway is depicted below.
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Caption: Canonical Progesterone Receptor Signaling Pathway.

Experimental Protocols
Characterizing a synthetic progestin like Algestone acetophenide involves a suite of in vitro

and in vivo assays to determine its binding affinity, functional potency, and physiological effects.

In Vitro Characterization Workflow
The general workflow for characterizing a compound's activity at the progesterone receptor

involves receptor binding assays followed by functional transactivation assays.
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Caption: In Vitro Characterization Workflow for a Progestin.

Protocol 1: Competitive Radioligand Binding Assay
This assay determines the affinity (Ki) of a test compound for the progesterone receptor by

measuring its ability to displace a radiolabeled progestin.

Objective: To quantify the binding affinity of Algestone acetophenide for the progesterone

receptor.
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Materials:

Receptor Source: Cytosol from cells expressing PR (e.g., T47D breast cancer cells) or

recombinant human PR.

Radioligand: ³H-labeled synthetic progestin (e.g., ³H-promegestone).

Test Compound: Algestone acetophenide, serially diluted.

Assay Buffer: Tris-HCl buffer with additives to stabilize the receptor.

Separation Medium: Dextran-coated charcoal or hydroxylapatite slurry.

Scintillation fluid and counter.

Methodology:

Preparation: Prepare serial dilutions of Algestone acetophenide and a reference

compound (e.g., unlabeled progesterone) in assay buffer.

Incubation: In assay tubes, combine the receptor preparation, a fixed concentration of the

radioligand, and varying concentrations of the test compound or vehicle. Total binding

(radioligand + vehicle) and non-specific binding (radioligand + excess unlabeled

progesterone) tubes must be included.

Equilibration: Incubate the mixture at a low temperature (e.g., 4°C) for a sufficient period

(e.g., 18-24 hours) to reach binding equilibrium.

Separation: Add dextran-coated charcoal to each tube to adsorb the unbound radioligand.

Centrifuge the tubes to pellet the charcoal.

Quantification: Transfer the supernatant, containing the receptor-bound radioligand, to

scintillation vials. Add scintillation fluid and measure radioactivity using a liquid scintillation

counter.

Data Analysis: Calculate specific binding by subtracting non-specific binding from total

binding. Plot the percentage of specific binding against the log concentration of Algestone
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acetophenide. Determine the IC₅₀ (concentration that inhibits 50% of specific binding) and

calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: Reporter Gene (Transactivation) Assay
This cell-based assay measures the functional ability of a compound to activate the PR and

induce gene transcription.

Objective: To determine the potency (EC₅₀) and efficacy of Algestone acetophenide as a PR

agonist.

Materials:

Cell Line: Mammalian cells (e.g., HEK293 or HeLa) co-transfected with two plasmids:

An expression vector for the human progesterone receptor.

A reporter plasmid containing a luciferase gene downstream of a promoter with multiple

PREs.

Cell Culture Media: Appropriate media (e.g., DMEM) supplemented with serum (charcoal-

stripped to remove endogenous steroids).

Test Compound: Algestone acetophenide, serially diluted.

Luciferase Assay Reagent (e.g., Dual-Glo® Luciferase Assay System).

Luminometer.

Methodology:

Cell Seeding: Plate the transfected cells in a 96-well plate and allow them to adhere

overnight.

Treatment: Replace the medium with serum-free medium containing serial dilutions of

Algestone acetophenide or a reference agonist (e.g., progesterone). Include a vehicle

control.
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Incubation: Incubate the cells for 18-24 hours to allow for receptor activation and reporter

gene expression.

Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's protocol.

Luminescence Measurement: Add the luciferase substrate to the cell lysate and

immediately measure the luminescent signal using a plate-reading luminometer.

Data Analysis: Normalize the luciferase readings (e.g., to a co-transfected control like

Renilla luciferase). Plot the normalized response against the log concentration of

Algestone acetophenide. Fit the data to a sigmoidal dose-response curve to determine

the EC₅₀ (concentration that produces 50% of the maximal response) and the Emax

(maximal efficacy).

Clinical Application and Efficacy
Algestone acetophenide is primarily used as a component of combined injectable

contraceptives. Clinical studies have demonstrated high contraceptive efficacy. For instance, a

large trial of a combination of 90 mg dihydroxyprogesterone acetophenide and 6 mg estradiol

enanthate reported a cumulative pregnancy rate of only 0.07% over 17,576 cycles of use.

Another study comparing a 90 mg/6 mg dose with a 150 mg/10 mg dose found the lower dose

to be at least as effective. These findings underscore its effectiveness in suppressing ovulation

and preventing pregnancy.

Conclusion
Algestone acetophenide is a well-characterized synthetic progestin with high potency and

selectivity as a progesterone receptor agonist. Its long pharmacokinetic half-life makes it

suitable for use in long-acting contraceptive formulations. The established mechanism of action

and the availability of robust in vitro and in vivo assays provide a solid foundation for its

continued study and for the development of new therapeutic applications. The protocols and

diagrams presented in this guide offer a comprehensive resource for researchers engaged in

the study of this and other synthetic steroid hormones.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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